molecular formula C11H18BrN5O3 B1678362 Pamabrom CAS No. 606-04-2

Pamabrom

Cat. No. B1678362
CAS RN: 606-04-2
M. Wt: 348.2 g/mol
InChI Key: ATOTUUBRFJHZQG-UHFFFAOYSA-N
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Description

Pamabrom is a diuretic, often referred to as a water pill . It works by increasing urination . It is used to treat bloating, swelling, feelings of fullness, and other signs of water weight gain related to menstrual symptoms . The active diuretic ingredient in pamabrom is 8-bromotheophylline and it also contains aminoisobutanol .


Molecular Structure Analysis

The molecular formula of Pamabrom is C11H18BrN5O3 . It has an average mass of 348.196 Da and a monoisotopic mass of 347.059296 Da .


Chemical Reactions Analysis

Pamabrom has been found to degrade sufficiently in acidic, alkali, and oxidative conditions, but less degradation was found in thermal and photolytic conditions .


Physical And Chemical Properties Analysis

Pamabrom is a white crystalline powder that is soluble in water and methanol . Its molecular formula is C11H18BrN5O3 and it has a molar mass of 348.20 g/mol .

Scientific Research Applications

Antinociceptive Properties

Pamabrom has been studied for its antinociceptive effects. Research by Ortiz et al. (2022) explored the local antinociception induced by pamabrom, suggesting that it could activate the opioid receptor-nitric oxide-cGMP-K+ channels pathway to produce peripheral antinociception in formalin tests. This indicates potential applications of pamabrom in pain management, especially in treating conditions like premenstrual syndrome and primary dysmenorrhea where pain relief is a critical component (Ortiz et al., 2022).

Analytical Methods Development

Considerable research has been conducted on developing analytical methods for the quantification and detection of pamabrom. Patel et al. (2019) developed a 1st order derivative spectroscopic method for quantitative analysis of pamabrom. This method plays a crucial role in ensuring the quality and dosage accuracy of pamabrom in pharmaceutical preparations (Patel et al., 2019). Similarly, Shah et al. (2014) focused on the development of a validated RP-HPLC method for determining pamabrom in tablets, highlighting its stability and reliability for pharmaceutical analysis (Shah et al., 2014).

Pharmacokinetic Studies

Investigations on the pharmacokinetics of pamabrom have been conducted to understand its behavior in the human body. Liao Jian-chun et al. (2010) studied the pharmacokinetics of pamabrom in compound acetaminophen and pamabrom tablets in healthy female volunteers, providing insights into its absorption, distribution, metabolism, and excretion (Liao Jian-chun et al., 2010).

Photoacoustic Microscopy Applications

While not directly related to pamabrom, the field of photoacoustic microscopy (PAM) offers an interesting perspective on potential research applications. Strohm et al. (2016) discussed high-resolution PAM and its applications in biomedicine, indicating the versatility of PAM in detailed imaging at the cellular level (Strohm et al., 2016).

Safety And Hazards

Pamabrom is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Pamabrom . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOTUUBRFJHZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209397
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamabrom

CAS RN

606-04-2
Record name Pamabrom
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamabrom [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMABROM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
G Di Girolamo, AJ Sánchez… - Expert Opinion on …, 2004 - Taylor & Francis
… with pamabrom is even more scarce. Well-designed, randomised, controlled trials are required to demonstrate the efficacy of the combination of acetaminophen plus pamabrom in the …
Number of citations: 39 www.tandfonline.com
EA Abdelaleem, IA Naguib, ES Hassan… - Journal of pharmaceutical …, 2015 - Elsevier
Two chromatgraphic methods were developed for determination of Paracetamol (PCM) and Pamabrom (PAM) in presence of P-aminophenol (PAP) and Theophylline (THEO) as …
Number of citations: 54 www.sciencedirect.com
JA Min, HS Kim, HO Kim, YM Park - Clinical and Experimental …, 2009 - academic.oup.com
… We report an interesting case of FDE caused by pamabrom in a preparation for relief of … the pamabrom was the causative agent of FDE. The patient was instructed to avoid pamabrom, …
Number of citations: 2 academic.oup.com
MI Ortiz, G Murguía-Cánovas, LC Vargas-López… - Medwave, 2016 - viejo.medwave.cl
… pyrilamine and pamabrom) and the selected comparison was a medication with naproxen sodium, paracetamol and pamabrom based on the pathophysiology of primary dysmenorrhea. …
Number of citations: 14 viejo.medwave.cl
U Shah, M Kavad, M Raval - Indian journal of pharmaceutical …, 2014 - ncbi.nlm.nih.gov
… the pamabrom in presence of degradation products or other pharmaceutical excipients. Stress study was performed on pamabrom … The calibration curve for pamabrom was linear (r 2 = …
Number of citations: 11 www.ncbi.nlm.nih.gov
MI Ortiz, R Cariño-Cortés… - Canadian Journal of …, 2022 - cdnsciencepub.com
Pamabrom is a diuretic that is effective in treating premenstrual syndrome and primary dysmenorrhea. The aim of this study was to examine the effect of metformin and modulators of the …
Number of citations: 1 cdnsciencepub.com
H Sharma, K Vishakha, KV Kumar… - Int J Pharm Sci …, 2016 - researchgate.net
… and rapid Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-spectrophotometry method was developed for the determination of Paracetamol, Pamabrom …
Number of citations: 14 www.researchgate.net
A Saleem, S Anwar, T Hussain, R Ahmad… - Journal of the Mexican …, 2015 - scielo.org.mx
A simple, specific and accurate stability indicating RP-HPLC method was developed for the determination of acetaminophen, pamabrom and pyrilamine maleate simultaneously in …
Number of citations: 12 www.scielo.org.mx
EA Abdelaleem, IA Naguib, ES Hassan… - Analytical Chemistry …, 2016 - Taylor & Francis
Three simple, sensitive and cost effective spectrophotometric methods are developed for simultaneous determination of Paracetamol (PCM) and Pamabrom (PAM). The methods are …
Number of citations: 10 www.tandfonline.com
OM El-Houssini - Analytical chemistry insights, 2013 - journals.sagepub.com
Two simple, accurate and reproducible methods were developed and validated for the simultaneous determination of paracetamol (PARA) and pamabrom (PAMB) in pure form and in …
Number of citations: 9 journals.sagepub.com

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